molecular formula C14H12FNOS B3258393 3-(4-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine CAS No. 304018-03-9

3-(4-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine

Cat. No.: B3258393
CAS No.: 304018-03-9
M. Wt: 261.32 g/mol
InChI Key: OGSMKDODPGCQDT-UHFFFAOYSA-N
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Description

3-(4-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine is a chemical compound with the molecular formula C13H12FNO. It is a member of the thiophene family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The compound features a fluorobenzoyl group attached to a cyclopenta[b]thiophene ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods, such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation, where 4-fluorobenzoyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst like aluminum chloride.

    Cyclization: The cyclopentane ring is formed through intramolecular cyclization reactions, often using strong bases or acids to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiophene derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are introduced or replaced on the thiophene ring or the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or toluene.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Various substituted thiophenes and benzoyl derivatives.

Scientific Research Applications

3-(4-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine: Similar structure with a chlorine atom instead of fluorine.

    3-(4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine: Contains a methyl group instead of fluorine.

    3-(4-nitrobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine: Features a nitro group instead of fluorine.

Uniqueness

The presence of the fluorobenzoyl group in 3-(4-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine imparts unique electronic and steric properties, which can influence its reactivity, biological activity, and potential applications. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNOS/c15-9-6-4-8(5-7-9)13(17)12-10-2-1-3-11(10)18-14(12)16/h4-7H,1-3,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSMKDODPGCQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
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3-(4-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
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3-(4-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine

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